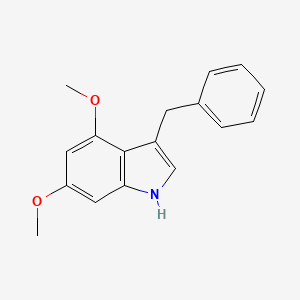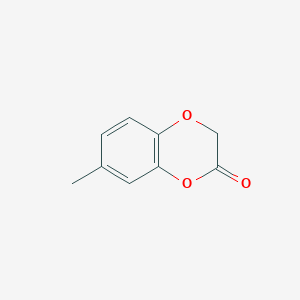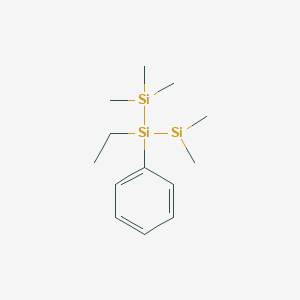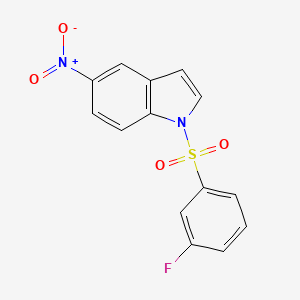
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole is a synthetic organic compound that combines a fluorinated benzene sulfonyl group with a nitro-substituted indole
准备方法
The synthesis of 1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common route involves the sulfonylation of 5-nitroindole with 3-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反应分析
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole can be compared with other similar compounds, such as:
1-(3-Chlorobenzene-1-sulfonyl)-5-nitro-1H-indole: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(3-Fluorobenzene-1-sulfonyl)-5-amino-1H-indole:
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications .
属性
CAS 编号 |
833474-67-2 |
|---|---|
分子式 |
C14H9FN2O4S |
分子量 |
320.30 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)sulfonyl-5-nitroindole |
InChI |
InChI=1S/C14H9FN2O4S/c15-11-2-1-3-13(9-11)22(20,21)16-7-6-10-8-12(17(18)19)4-5-14(10)16/h1-9H |
InChI 键 |
FIIZDNWBUYTAJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
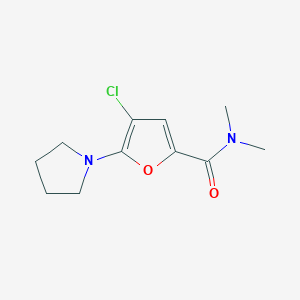
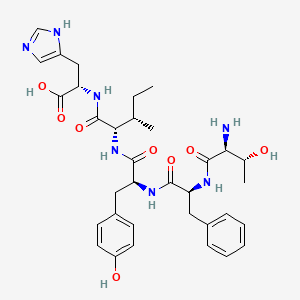

![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
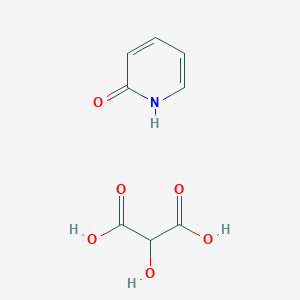
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
